3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H7ClN4O3S and its molecular weight is 346.75. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in heterocyclic chemistry has led to the development of methods for synthesizing various derivatives of benzo[b]thiophene, which are of interest due to their wide spectrum of pharmacological properties. For instance, Mohareb et al. (2004) have demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives, including oxadiazoles and pyrazolin, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, demonstrating their potential biological activities (Isloor, Kalluraya, & Sridhar Pai, 2010).
Biological Activities and Applications
The synthesized benzo[b]thiophene derivatives exhibit a range of biological activities, which make them subjects of interest in medicinal chemistry. The antimicrobial and anti-inflammatory properties of some derivatives have been noted, suggesting their utility in developing new therapeutic agents. For example, Naganagowda and Petsom (2011) investigated the antimicrobial activity of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, highlighting their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Mechanism of Action
Target of Action
It is known that similar oxazole derivatives have shown a wide spectrum of biological activities . They have been used in the treatment of various diseases and conditions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For example, some oxazole derivatives have been found to inhibit certain enzymes, while others may interact with receptor proteins .
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For instance, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, while others may disrupt cell signaling pathways .
Result of Action
Based on the known activities of similar oxazole derivatives, it can be inferred that this compound may have potential antimicrobial, anticancer, or other therapeutic effects .
properties
IUPAC Name |
3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O3S/c15-10-7-3-1-2-4-9(7)23-11(10)12(20)17-14-19-18-13(21-14)8-5-6-16-22-8/h1-6H,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRWGUHKLHPSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=NO4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.